molecular formula C22H20ClN5O6 B2802870 ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate CAS No. 1052606-91-3

ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate

Cat. No. B2802870
CAS RN: 1052606-91-3
M. Wt: 485.88
InChI Key: WXYIJBXWQUYFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the introduction of the amine and benzoate groups .


Molecular Structure Analysis

The structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the amine group might be involved in acid-base reactions, while the benzoate group could undergo ester hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined through various laboratory tests .

Scientific Research Applications

Antimicrobial Activities

Research has identified novel 1,2,4-triazole derivatives, including ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate, that exhibit antimicrobial properties. These compounds have been shown to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anticancer Properties

Studies have also explored the anticancer potential of these derivatives. Some of these compounds have been screened against a panel of cancer cell lines and have demonstrated promising results in inhibiting cancer cell growth (Bekircan et al., 2008).

Application in Molecular Docking Studies

Molecular docking studies have utilized these triazole derivatives, including the specific compound , to explore their binding affinities and interactions with various biological targets. This research aids in understanding the compound's potential therapeutic applications and mechanisms of action (Karayel, 2021).

Chemical Synthesis and Characterization

Extensive research has been conducted on the chemical synthesis and characterization of these triazole derivatives. These studies provide insights into the compound's chemical properties and potential for further modification and application in various fields (Moustafa, 1999).

Cytotoxicity and Immunomodulatory Effects

Research has also been conducted on the cytotoxicity and immunomodulatory effects of these compounds. This research is crucial in understanding their safety profile and potential side effects, which is vital for any therapeutic application (Mavrova et al., 2009).

properties

IUPAC Name

ethyl 4-[[2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O6/c1-3-34-22(32)12-4-6-13(7-5-12)24-17(29)11-27-19-18(25-26-27)20(30)28(21(19)31)14-8-9-16(33-2)15(23)10-14/h4-10,18-19H,3,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYIJBXWQUYFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.